1-(Difluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(Difluoromethyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1H-pyrazol-5-amine using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction being carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of more environmentally friendly difluoromethylating agents has streamlined the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrazole derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or the pyrazole ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylated pyrazole derivatives, which can have varied functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to enzymes or receptors. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is similar in structure but has a methyl group instead of an amine group.
Difluoromethylated Pyridines: These compounds share the difluoromethyl group but have a pyridine ring instead of a pyrazole ring.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the difluoromethyl group and the amine group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C4H5F2N3 |
---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)9-3(7)1-2-8-9/h1-2,4H,7H2 |
InChI Key |
IAKBSJZLDNEVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)N |
Origin of Product |
United States |
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